molecular formula C20H37N5O6 B14235961 L-Valyl-L-leucyl-L-valyl-L-asparagine CAS No. 438186-91-5

L-Valyl-L-leucyl-L-valyl-L-asparagine

Cat. No.: B14235961
CAS No.: 438186-91-5
M. Wt: 443.5 g/mol
InChI Key: JDWWDWSIVVHPKE-SDADXPQNSA-N
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Description

L-Valyl-L-leucyl-L-valyl-L-asparagine is a tetrapeptide composed of valine (twice), leucine, and asparagine residues. Its molecular weight and hydrophobicity are influenced by the presence of branched-chain amino acids (valine, leucine) and the polar asparagine residue .

Properties

CAS No.

438186-91-5

Molecular Formula

C20H37N5O6

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H37N5O6/c1-9(2)7-12(23-18(28)15(22)10(3)4)17(27)25-16(11(5)6)19(29)24-13(20(30)31)8-14(21)26/h9-13,15-16H,7-8,22H2,1-6H3,(H2,21,26)(H,23,28)(H,24,29)(H,25,27)(H,30,31)/t12-,13-,15-,16-/m0/s1

InChI Key

JDWWDWSIVVHPKE-SDADXPQNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-leucyl-L-valyl-L-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acid is activated using a coupling reagent such as HBTU or DIC and then added to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-valyl-L-asparagine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or enzymatic proteases.

    Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.

Major Products Formed

    Hydrolysis: Produces individual amino acids (valine, leucine, asparagine).

    Oxidation: Results in oxidized amino acid residues.

    Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

L-Valyl-L-leucyl-L-valyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.

    Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-valyl-L-asparagine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or cell membranes. The interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural Comparison

Key Features of L-Valyl-L-leucyl-L-valyl-L-asparagine:
  • Sequence : Linear tetrapeptide (Val-Leu-Val-Asn).
  • Modifications: No methylation or cyclization.
  • Molecular Weight : Estimated ~450–500 Da (based on similar tetrapeptides).
Similar Compounds:
Compound Name Structure Type Modifications Molecular Weight Key Residues CAS/UNII
Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-...* Cyclic peptide Methylation, hydroxylation 1188.58 Da Methyl-leucine, methyl-valine 59865-13-3
L-Leucyl-L-leucyl-L-alanyl-L-asparaginylglycyl-L-arginyl-L-methionyl-...† Linear peptide Disulfide bond (potential) ~2000 Da‡ Cysteine, methionine, arginine 364063-85-4
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine Linear hexapeptide None 650.73 Da Serine, lysine, phenylalanine 913178-48-0

*Abbreviated for clarity; full name in .
†Abbreviated for clarity; full name in .
‡Estimated based on sequence length.

Key Observations :

  • Cyclization and Methylation : The cyclic peptide in and exhibits extensive methylation and cyclization, enhancing its metabolic stability and lipophilicity compared to the linear, unmodified target compound .
  • Residue Diversity : Compounds like those in and incorporate cysteine, methionine, or aromatic residues (phenylalanine in ), which confer distinct properties such as redox activity (cysteine) or UV absorbance (phenylalanine) .
  • Chain Length : Longer peptides (e.g., ) may exhibit higher target specificity but lower oral bioavailability due to protease susceptibility .

Functional and Pharmacological Comparison

  • Metabolic Stability : Cyclic and methylated peptides () are likely more resistant to enzymatic degradation than linear peptides like this compound .
  • Commercial Applications: highlights a commercial peptide with disulfide bonds, suggesting applications in drug development or diagnostics, whereas simpler peptides like the target may serve as research intermediates .

Physicochemical Properties

Property This compound Cyclic Peptide L-Seryl-L-lysyl-...
Solubility (Water) Moderate (polar Asn residue) Low (high hydrophobicity) High (polar Ser, Lys residues)
Stability (pH 7.4) Moderate High (cyclic structure) Low (protease-sensitive)
Bioavailability Limited (linear structure) High (methylation) Limited

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